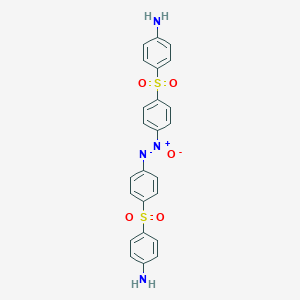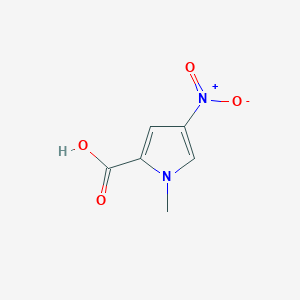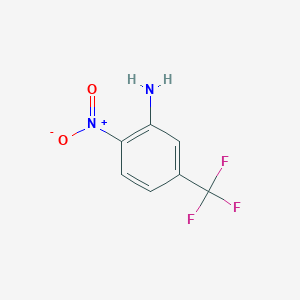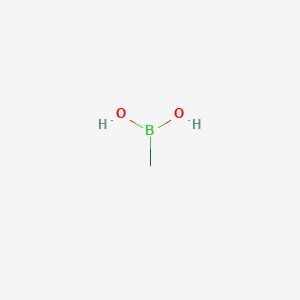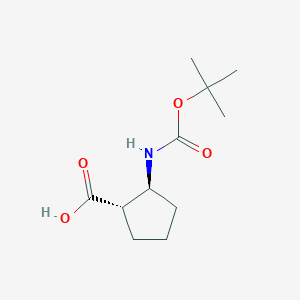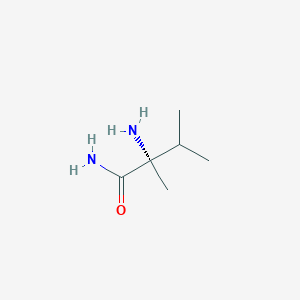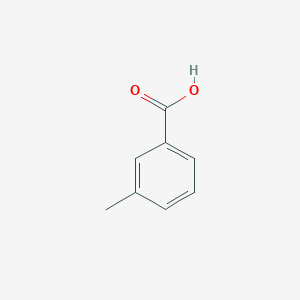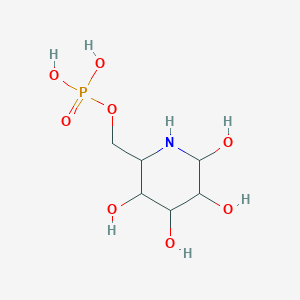
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, also known as THPMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPMP is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. This compound has been synthesized using various methods and has shown potential in various scientific applications.
作用機序
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. The mechanism of action of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is not well understood, but it is believed to involve the phosphorylation of proteins. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the activity of certain enzymes by phosphorylating them, which can lead to changes in cellular signaling pathways and gene expression.
生化学的および生理学的効果
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has also been shown to scavenge free radicals, which are molecules that can cause cellular damage. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the growth of cancer cells in vitro, but its anti-cancer properties have not been extensively studied.
実験室実験の利点と制限
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is stable under a wide range of conditions, making it a useful compound for experiments that require long-term stability. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is also easy to synthesize using chemical methods, which makes it accessible to researchers. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has low toxicity, which reduces the risk of adverse effects in lab experiments. However, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, including its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and delivery method for (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in these applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of new compounds, including peptides and small molecules. Finally, further research is needed to understand the role of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in cellular signaling pathways and its potential as a tool for studying these pathways.
Conclusion:
In conclusion, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine that has shown potential in various scientific applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods and has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Future research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate should focus on its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways.
合成法
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2,5-diketopiperazine and dihydrogen phosphate. Chemical synthesis involves using chemical reagents to carry out the reaction. Fermentation involves using microorganisms to produce (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate. The most common method of synthesizing (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is chemical synthesis, which involves reacting 2,5-diketopiperazine with dihydrogen phosphate in the presence of a catalyst.
科学的研究の応用
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential in various scientific applications, including drug delivery, as a chiral auxiliary, and in the synthesis of peptides. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a chiral auxiliary in the synthesis of various compounds due to its ability to selectively control the stereochemistry of the reaction. In drug delivery, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a prodrug, which is a biologically inactive compound that is converted into an active drug in the body. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of peptides as a protecting group.
特性
CAS番号 |
116026-31-4 |
|---|---|
製品名 |
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
分子式 |
C6H14NO8P |
分子量 |
259.15 g/mol |
IUPAC名 |
(3,4,5,6-tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c8-3-2(1-15-16(12,13)14)7-6(11)5(10)4(3)9/h2-11H,1H2,(H2,12,13,14) |
InChIキー |
GOGMMRLMDFIUBC-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
同義語 |
nojirimycin 6-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



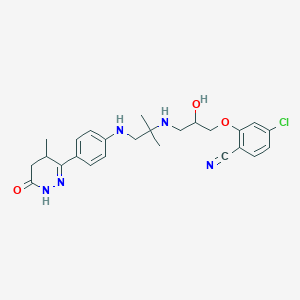
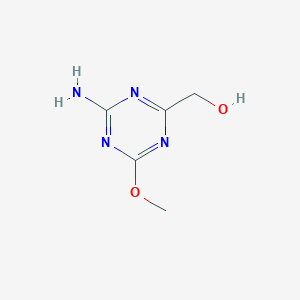
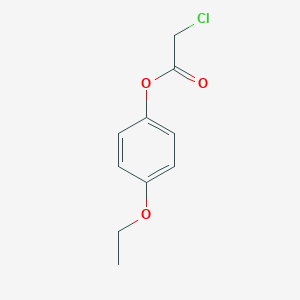
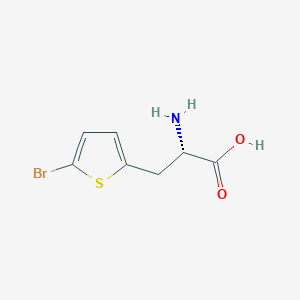
acetic acid](/img/structure/B51367.png)
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
